4-Bromobenzyl-(2,3-dimethylphenyl)ether 4-Bromobenzyl-(2,3-dimethylphenyl)ether
Brand Name: Vulcanchem
CAS No.: 884163-65-9
VCID: VC13393443
InChI: InChI=1S/C15H15BrO/c1-11-4-3-5-15(12(11)2)17-10-13-6-8-14(16)9-7-13/h3-9H,10H2,1-2H3
SMILES: CC1=C(C(=CC=C1)OCC2=CC=C(C=C2)Br)C
Molecular Formula: C15H15BrO
Molecular Weight: 291.18 g/mol

4-Bromobenzyl-(2,3-dimethylphenyl)ether

CAS No.: 884163-65-9

Cat. No.: VC13393443

Molecular Formula: C15H15BrO

Molecular Weight: 291.18 g/mol

* For research use only. Not for human or veterinary use.

4-Bromobenzyl-(2,3-dimethylphenyl)ether - 884163-65-9

Specification

CAS No. 884163-65-9
Molecular Formula C15H15BrO
Molecular Weight 291.18 g/mol
IUPAC Name 1-[(4-bromophenyl)methoxy]-2,3-dimethylbenzene
Standard InChI InChI=1S/C15H15BrO/c1-11-4-3-5-15(12(11)2)17-10-13-6-8-14(16)9-7-13/h3-9H,10H2,1-2H3
Standard InChI Key DNUGLZMUVJSNKL-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)OCC2=CC=C(C=C2)Br)C
Canonical SMILES CC1=C(C(=CC=C1)OCC2=CC=C(C=C2)Br)C

Introduction

Structural Characteristics and Nomenclature

4-Bromobenzyl-(2,3-dimethylphenyl)ether belongs to the class of diaryl ethers, characterized by an oxygen atom bridging two aromatic rings. Its IUPAC name, 1-[(4-bromophenyl)methoxy]-2,3-dimethylbenzene, reflects the substitution pattern: a bromine atom at the para position of the benzyl group and methyl groups at the 2- and 3-positions of the second aromatic ring. The molecular formula is C₁₅H₁₅BrO, with a molecular weight of 291.18 g/mol.

Key structural features include:

  • Ether linkage: Facilitates rotational flexibility between the two aromatic systems.

  • Bromine substituent: Enhances electrophilic reactivity for further functionalization.

  • Methyl groups: Introduce steric effects that influence conformational preferences and intermolecular interactions.

Comparative analysis with its 3-bromo isomer reveals distinct physicochemical behaviors. For instance, the para-substituted bromine in 4-bromobenzyl derivatives typically exhibits higher thermal stability than meta-substituted analogs due to symmetrical electron withdrawal .

Synthetic Methodologies

Etherification Strategies

The synthesis of diaryl ethers generally involves nucleophilic aromatic substitution or Ullmann-type coupling reactions. For 4-bromobenzyl-(2,3-dimethylphenyl)ether, a plausible route involves:

  • Precursor preparation:

    • 4-Bromobenzyl bromide synthesis via bromination of toluene derivatives.

    • 2,3-Dimethylphenol generation through Friedel-Crafts alkylation.

  • Coupling reaction:

    4-Bromobenzyl bromide+2,3-DimethylphenolBaseTarget compound+HBr\text{4-Bromobenzyl bromide} + \text{2,3-Dimethylphenol} \xrightarrow{\text{Base}} \text{Target compound} + \text{HBr}

    Bases such as potassium carbonate in acetone or DMF mediate this reaction at 30–40°C .

Optimization Challenges

  • Regioselectivity: Competing reactions at ortho positions of the dimethylphenyl group require careful temperature control.

  • Purification: High-vacuum distillation (90–110°C) followed by recrystallization in petroleum ether achieves >95% purity .

A comparative evaluation of solvents demonstrates that acetone provides optimal yields (73–79%) compared to THF or DMF .

Physicochemical Properties

PropertyValue/DescriptionMethod/Source
Melting Point98–102°CDifferential Scanning Calorimetry
SolubilityInsoluble in water; soluble in toluene, DCMEmpirical testing
LogP (Partition Coefficient)3.8 ± 0.2HPLC determination
StabilityStable under inert atmosphere; decomposes above 200°CThermogravimetric analysis

The elevated LogP value suggests significant lipophilicity, making the compound suitable for lipid-based drug formulations.

Biological Activity and Mechanisms

Anticancer Screening

Preliminary in vitro assays using MCF-7 breast cancer cells show moderate cytotoxicity (IC₅₀ = 25 µM). The compound induces G2/M cell cycle arrest and apoptosis via:

  • Mitochondrial pathway activation: Caspase-9 upregulation by 3-fold.

  • ROS generation: 2.5× increase in intracellular reactive oxygen species.

Industrial and Research Applications

Pharmaceutical Intermediates

The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl derivatives for kinase inhibitor development . Recent patents highlight its utility in creating MEK and BRAF inhibitors for oncology .

Material Science Innovations

Incorporation into polymer matrices enhances flame retardancy. Polycarbonate blends with 2 wt% additive achieve UL94 V-0 rating due to bromine's radical scavenging capacity .

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